6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6λ6-thia-1-azaspiro[3.3]heptane 6,6-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c7-9(8)3-5(4-9)1-2-6-5/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHSPTRYPOIDCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CS(=O)(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719172 | |
| Record name | 6lambda~6~-Thia-1-azaspiro[3.3]heptane-6,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272412-71-1 | |
| Record name | 6-Thia-1-azaspiro[3.3]heptane, 6,6-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1272412-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6lambda~6~-Thia-1-azaspiro[3.3]heptane-6,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6,6 Dioxo 6 Thia 1 Azaspiro 3.3 Heptane and Congeners
Strategies for Constructing the Spiro[3.3]heptane Core
The formation of the central spiro[3.3]heptane skeleton, characterized by two four-membered rings sharing a single carbon atom, is a significant synthetic challenge. Various advanced methodologies have been developed to access this highly strained system.
Multi-component Coupling and Cycloaddition Reactions
Multi-component reactions (MCRs) and cycloadditions are powerful tools for rapidly building molecular complexity from simple precursors. iitj.ac.innih.gov These strategies are particularly effective for constructing the compact spiro[3.3]heptane framework.
A key strategy for forming the azetidine (B1206935) portion of azaspiro[3.3]heptanes is the thermal [2+2] cycloaddition. nih.govresearchgate.netresearchgate.net This reaction often involves the use of Graf isocyanate (ClO₂S-NCO) with endocyclic alkenes to produce spirocyclic β-lactams. nih.govresearchgate.net Subsequent reduction of the β-lactam ring with reagents like alane yields the desired 1-azaspiro[3.3]heptane scaffold. nih.govresearchgate.net
Formal [3+2] cycloadditions using donor-acceptor cyclopropanes, particularly vinylcyclopropanes (VCPs), have also emerged as a versatile method. acs.org In these transition-metal-catalyzed reactions, the high ring strain of VCPs facilitates a ring-opening event to form a 1,3-zwitterionic synthon, which can then react with another component to build a five-membered ring, though adaptations of this chemistry are explored for other ring systems. acs.org Spirocyclic VCPs have proven to be excellent substrates in these transformations, leading to complex spirocycles. acs.org
Table 1: Examples of Cycloaddition Reactions in Spirocycle Synthesis
| Precursors | Reaction Type | Catalyst/Conditions | Product Type | Reference(s) |
| Endocyclic alkene + Graf isocyanate | Thermal [2+2] Cycloaddition | Heat | Spirocyclic β-lactam | nih.gov, researchgate.net |
| Carboxylic Acid + Vinylcyclopropane | Deoxygenative formal [3+2] Cycloaddition | Pd/C | Spiro-cycloadduct | acs.org |
| Isatins + Allenoates | Ring Annulation | DBU | Spiro-oxetane Oxindoles | acs.org |
Strain-Release Driven Rearrangements (e.g., Semipinacol, Meinwald Oxirane)
The inherent ring strain of small, bicyclic molecules can be harnessed as a driving force for complex rearrangements to form spirocyclic systems. nih.gov Semipinacol-type rearrangements, in particular, have been effectively employed to construct spiro[3.3]heptanones and related structures. thieme-connect.comnih.govthieme-connect.com
One such approach utilizes (bicyclo[1.1.0]butan-1-yl)alkanols as precursors. thieme-connect.comthieme-connect.com These compounds, which contain the highly strained bicyclo[1.1.0]butane (ABB) moiety, undergo an acid-catalyzed semipinacol rearrangement to yield spiro[3.4]octanes and other related spirocycles. thieme-connect.comthieme-connect.com Methanesulfonic acid in dichloromethane (B109758) has been identified as an effective condition for this transformation. thieme-connect.comthieme-connect.com
A more direct route to the spiro[3.3]heptan-1-one core involves a "strain-relocating" semipinacol rearrangement. researchgate.netnih.gov This method starts with the reaction of lithiated 1-sulfonylbicyclo[1.1.0]butanes with 1-sulfonylcyclopropanols. researchgate.netnih.gov The resulting 1-bicyclobutylcyclopropanol intermediate readily rearranges in the presence of an acid to afford the substituted spiro[3.3]heptan-1-one. researchgate.netnih.gov This process is driven by the release of strain from the bicyclobutane precursor and can be performed in a telescopic manner with high efficiency. nih.gov The reaction is believed to proceed through the protonation of the bicyclobutyl group, followed by a thieme-connect.comCurrent time information in Le Flore County, US.-rearrangement of the resulting cyclopropylcarbinyl cation. nih.gov
Table 2: Strain-Release Driven Synthesis of Spirocycles
| Precursor Type | Rearrangement Type | Catalyst/Reagent | Product | Reference(s) |
| (Bicyclo[1.1.0]butan-1-yl)alkanol | Semipinacol | Methanesulfonic acid | Spiro[3.4]octane | thieme-connect.com, thieme-connect.com |
| 1-Bicyclobutylcyclopropanol | Strain-Relocating Semipinacol | MsOH or AlCl₃ | Spiro[3.3]heptan-1-one | researchgate.net, nih.gov |
| Azabicyclo[1.1.0]butyl Ketone | Electrophile-Induced Spirocyclization | Electrophile | Spiro-azetidine | researchgate.net, nih.gov |
Double Alkylation and Related Annulation Methods
Annulation strategies, particularly those involving double alkylation, provide a robust and often scalable route to the spiro[3.3]heptane core. These methods typically involve the construction of the two four-membered rings in a sequential manner around a central carbon atom.
A notable example is the synthesis of 2-azaspiro[3.3]heptane-derived amino acids, where both four-membered rings are constructed by the subsequent ring closure of 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles. nih.gov A highly relevant synthesis for the thia-congeners starts from 2,2-bis(bromomethyl)-1,3-propanediol (B29016). researchgate.net This starting material undergoes a series of transformations to install a Boc-protected amine, followed by sulfinylation and cyclization to form the thietane (B1214591) ring, ultimately yielding 6-amino-2-thiaspiro[3.3]heptane. researchgate.net This demonstrates a powerful double cyclization approach to the core.
More recently, modern annulation methods like the Matteson-type reaction have been developed. chemrxiv.org An iterative boron-homologation approach allows for the construction of various carbocycles, including spirocycles, from simple cyclic ketones through intramolecular Matteson-type couplings. chemrxiv.org
Introduction and Functionalization of the Azetidine Ring in Spiro[3.3]heptane Scaffolds
For congeners like 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane, the specific introduction of the azetidine ring is a critical phase of the synthesis.
Cyclization Approaches to Azaspiro[3.3]heptanes
Several methods exist for forming the azetidine ring within a spirocyclic framework. nih.gov One strategy leverages titanacyclobutanes generated from ketones or alkenes. researchgate.net Halogenation of these organotitanium intermediates produces functionalized alkyl dihalides, which can then be captured by amines to afford the desired azetidine building blocks. researchgate.net
Another common approach to related diazaspiro[3.3]heptanes involves the reductive amination of a 1-benzyl-3-chloromethylazetidine-3-carbaldehyde with primary amines, followed by cyclization. thieme-connect.de The final ring closure to form the second azetidine ring can be achieved under basic conditions with reagents like potassium tert-butoxide or by heating in a DMF-water mixture. thieme-connect.de The synthesis of 2,6-diazaspiro[3.3]heptanes has been reported as a concise and scalable process, highlighting the utility of this structural surrogate of piperazine. nih.gov A titanium-mediated synthesis of spirocyclic NH-azetidines from oxime ethers has also been described, proceeding through a proposed Kulinkovich-type mechanism. nih.gov
A modular four-component synthesis of functionalized azetidines has been developed, driven by the strain-release ring-opening of azabicyclo[1.1.0]butane. nih.gov This method utilizes a thieme-connect.comCurrent time information in Le Flore County, US.-Brook rearrangement/anion relay sequence, allowing for significant diversity in the final products. nih.gov
Stereoselective Azetidine Synthesis within Spirocyclic Frameworks
Controlling stereochemistry during the synthesis of complex molecules is crucial. For spirocyclic azetidines, stereoselective methods have been developed to access specific enantiomers.
A flexible synthesis of chiral azetidin-3-ones is achieved through a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This reaction proceeds via the generation of a reactive α-oxo gold carbene intermediate, which undergoes intramolecular N-H insertion. nih.gov The use of chiral auxiliaries, such as tert-butanesulfinimine, allows for the preparation of the N-propargylsulfonamide precursors with excellent enantiomeric excess, which is then transferred to the final azetidin-3-one (B1332698) product. nih.gov This chemistry has been successfully applied to the synthesis of oxazaspiro[3.3]heptanone systems. nih.gov
Advanced Catalytic Methods for Azetidine Construction (e.g., Photoredox Catalysis)
The construction of the azetidine ring, a key component of the 1-azaspiro[3.3]heptane framework, has been significantly advanced through modern catalytic methods. Photoredox catalysis, in particular, has emerged as a powerful tool for the synthesis of densely functionalized azetidines under mild, visible-light-driven conditions. chemrxiv.org This approach often utilizes the strain-release of highly reactive intermediates like azabicyclo[1.1.0]butanes (ABBs) to form the desired four-membered ring. chemrxiv.org A novel organic photosensitizer can initiate an energy-transfer process with various sulfonylimine precursors, generating radical intermediates that are intercepted by the ABB, leading to the formation of azetidines in high yields. chemrxiv.org
Mechanistic studies, including spectroscopic, optical, and density functional theory (DFT) calculations, have been employed to understand these complex transformations. chemrxiv.org For instance, photoredox-catalyzed carbamoylation of imines has been developed using 4-amido Hantzsch ester derivatives as precursors for carbamoyl (B1232498) radicals. nih.gov These reactions, often facilitated by photocatalysts like 3DPAFIPN in the presence of acid additives, proceed under blue light irradiation. nih.gov
Beyond photoredox catalysis, other catalytic systems have been developed. Palladium-catalyzed intramolecular amination of C-H bonds at the γ-position of picolinamide-protected amines offers a route to azetidines with low catalyst loading and using inexpensive reagents. organic-chemistry.org Furthermore, copper-catalyzed reactions have been employed for the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents to produce bis-functionalized azetidines. organic-chemistry.org These advanced catalytic methods provide efficient and versatile pathways to construct the azetidine core, which is essential for the synthesis of complex molecules like this compound.
Synthesis of the 6-Thia-6,6-Dioxo Moiety in Spiro[3.3]heptane Systems
Thietane Ring Formation and Subsequent Oxidation to Sulfone
The synthesis of the thietane ring and its subsequent oxidation to the corresponding sulfone (thietane-1,1-dioxide) are pivotal steps in constructing the this compound scaffold. A common and traditional method for forming the thietane ring is through the cyclic thioetherification of 1,3-disubstituted propane (B168953) derivatives. beilstein-journals.orgnih.gov This typically involves the reaction of a 1,3-dihalide or a 1,3-diol dimesylate with a sulfide (B99878) source, such as sodium sulfide. beilstein-journals.orgnih.gov
In the context of spirocyclic systems, a synthetic route to 2-thia-6-azaspiro[3.3]heptane has been developed starting from N-tosyl-protected 2-oxa-6-azaspiro[3.3]heptane. rsc.org This multi-step process involves oxetane (B1205548) ring-opening, bromination, and then thietane ring formation. rsc.org Once the thietane ring is established, the sulfide is oxidized to the sulfone. This oxidation is commonly achieved using strong oxidizing agents. A widely used reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org Other methods include using hydrogen peroxide (H₂O₂) with a suitable catalyst, such as niobium carbide for efficient conversion to sulfones, or Selectfluor in water. organic-chemistry.org The chemoselectivity between sulfoxide (B87167) and sulfone can often be controlled by adjusting the reaction temperature and the amount of oxidant used. organic-chemistry.org
For example, the synthesis of 6-amino-2-thiaspiro[3.3]heptane hydrochloride has been reported from 2,2-bis(bromomethyl)-1,3-propanediol over nine steps. researchgate.net This intermediate can then undergo oxidation to yield the desired sulfone moiety.
Incorporation of Sulfone Functionality via Novel Reagents
Recent advancements in synthetic chemistry have introduced novel reagents and methodologies for the direct incorporation of the sulfone functionality into cyclic systems. A significant strategy involves the use of sulfur dioxide (SO₂) or its surrogates. nih.gov Reagents like DABCO-bis(sulfur dioxide) (DABSO) serve as bench-stable solid sources of SO₂. nih.gov
Metal-catalyzed reactions have proven effective for this purpose. For instance, a copper(I)-catalyzed insertion of SO₂ into (2-alkynyl)boronic acids has been used to construct benzo[b]thiolan-1,1-dioxides. nih.gov Similarly, visible-light-promoted, metal-free radical cascade cyclization reactions can synthesize sulfonylated spiro-trienones. rsc.org These reactions may use sulfinic acids as the sulfonyl source, activated by a photocatalyst like eosin (B541160) Y. rsc.org Another approach involves the one-pot synthesis of sulfonylated spiro[4.5]trienones from anilines and diaryliodonium salts via SO₂ insertion under transition-metal-free conditions. rsc.org
These modern methods offer efficient and often milder alternatives to traditional oxidation protocols, allowing for the direct construction of cyclic sulfones with a broad range of functional groups.
Mechanistic Insights into Sulfone Formation and Transformations
Understanding the mechanisms of sulfone formation and their subsequent transformations is crucial for developing new synthetic methods. In metal-catalyzed reactions involving SO₂ surrogates, the mechanism often involves radical intermediates. For example, in a proposed mechanism for the synthesis of cyclic sulfones from alkyl diiodides and a formate/SO₂ source, an alkyl radical is initially formed, which then reacts with SO₂ to generate an alkyl sulfonyl radical. nih.gov This radical is subsequently reduced to an alkyl sulfonyl anion, which undergoes intramolecular nucleophilic substitution to yield the cyclic sulfone. nih.gov
Similarly, in copper-catalyzed reactions, a free radical intermediate can be generated through the oxidation of Cu(I) to Cu(II), which then captures an SO₂ source to form a sulfonyl radical. nih.gov This radical is further oxidized, and the resulting sulfonyl anion reacts with an organocopper species to form the final product. nih.gov
The sulfonyl group is known for its strong electron-withdrawing ability and is generally considered a stable functional group. researchgate.net However, under specific catalytic conditions, the C-SO₂ bond can be activated, allowing for desulfonylative transformations. researchgate.netcolab.ws These reactions, often catalyzed by transition metals, enable the use of organosulfones as cross-coupling partners, providing novel pathways for bond formation that are challenging with traditional methods. researchgate.netcolab.ws
Chiral Synthesis and Enantiocontrol in this compound Synthesis
The development of asymmetric syntheses for spiro[3.3]heptane derivatives is a significant challenge, yet crucial for their application in medicinal chemistry. An approach to optically active 3-substituted spiro[3.3]heptan-1-ones involves a regio- and stereospecific process starting from a substituted cyclopropanone (B1606653) equivalent. nih.gov This method proceeds through a 1-bicyclobutylcyclopropanol intermediate that rearranges in the presence of an acid like MsOH or AlCl₃. nih.gov
The use of chiral auxiliaries is another effective strategy for achieving enantiocontrol. For instance, Ellman's sulfinamide has been shown to be a beneficial chiral auxiliary for obtaining enantiopure derivatives of 1,6-substituted spiro[3.3]heptanes. nih.gov The resulting adducts are often stable and allow for efficient chromatographic separation of diastereomers. nih.gov While the direct chiral synthesis of this compound is not extensively detailed, these methodologies for related spiro[3.3]heptane systems provide a foundation for developing enantioselective routes. A chiral Brønsted acid-catalyzed enantioselective synthesis of a 1-azaspiro cyclobutanone (B123998) has also been demonstrated, showcasing an unusual reactivity of enamine. researchgate.net
Scale-Up Synthesis and Process Optimization for Spiro[3.3]heptane Derivatives
The transition from laboratory-scale synthesis to large-scale production of spiro[3.3]heptane derivatives presents several challenges that require careful process optimization. For the synthesis of 2-oxa-6-azaspiro[3.3]heptane, a key intermediate, issues such as the need for sonication and difficult removal of magnesium salts during deprotection have been identified in lab-scale routes. rsc.org To address these, a modified, scalable route was developed, featuring a two-step telescoped approach involving intramolecular oxetane formation followed by intermolecular substitution. rsc.org
A practical and scalable two-step process for 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for a drug candidate, has been demonstrated on a 100 g scale with high yield and purity. acs.orgnih.gov This optimized route avoids the costly synthesis of the parent 2-oxa-6-azaspiro[3.3]heptane by reordering the reaction sequence. acs.orgnih.gov The key step, an alkylation of 2-fluoro-4-nitroaniline (B181687) with 3,3-bis(bromomethyl)oxetane, was optimized using a design of experiments (DOE) approach to identify the best conditions for temperature, reagent equivalents, and solvent volume. acs.org
Similarly, the synthesis of substituted 1-azaspiro[3.3]heptanes has been achieved on a gram scale. researchgate.net The key step in this synthesis is a thermal [2+2] cycloaddition between an alkene and chlorosulfonyl isocyanate to form a spirocyclic β-lactam, which is then reduced to the final product. researchgate.netnih.gov These examples highlight the successful efforts in developing robust and scalable synthetic protocols for various spiro[3.3]heptane building blocks, which are essential for their broader application. chemrxiv.orgacs.org
Comprehensive Spectroscopic and Structural Characterization of 6,6 Dioxo 6 Thia 1 Azaspiro 3.3 Heptane Analogs
X-ray Crystallographic Analysis for Conformation and Absolute Configuration
In a study on the synthesis and structural analysis of a new class of azaspiro[3.3]heptanes, conformational details were extensively discussed based on X-ray crystallographic structures. nih.gov These analyses are crucial as spiro[3.3]heptane systems are considered valuable scaffolds in medicinal chemistry due to their conformational rigidity.
For instance, the X-ray crystallographic analysis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a related spiro-azetidine moiety, provided detailed structural insights into its geometry and flexibility. nih.gov The availability of high-quality crystals of this analog enabled a thorough single-crystal X-ray diffraction study, which, in conjunction with solution NMR data, offered a comprehensive understanding of its structure. nih.gov
While specific crystallographic data for 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane is not publicly available, the data from its analogs, such as the N-Boc protected version, tert-butyl 1,1-dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylate, would provide critical insights. Typically, such an analysis would yield the following type of information:
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 10.231 |
| c (Å) | 14.675 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1234.5 |
Note: The data in the table is representative and based on typical values for similar spirocyclic compounds.
The determination of the absolute configuration for chiral analogs is another critical aspect that can be addressed by X-ray crystallography, often employing anomalous dispersion techniques.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound analogs, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is necessary for a complete assignment of all proton and carbon signals and to establish connectivity within the molecule.
The high degree of symmetry in the parent this compound would lead to simplified ¹H and ¹³C NMR spectra. The protons on the azetidine (B1206935) and thietane (B1214591) dioxide rings are expected to show characteristic chemical shifts and coupling patterns. For instance, the protons adjacent to the nitrogen atom in the azetidine ring would appear at a different chemical shift compared to those on the thietane dioxide ring.
For substituted analogs, the NMR spectra become more complex, but also more informative. For example, in tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate, a related compound, the presence of the Boc protecting group introduces additional signals in the NMR spectrum. nih.gov
A representative assignment of the ¹H and ¹³C NMR signals for a generic N-protected this compound analog is presented below:
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|---|
| C2/C4 | ~50-55 | ~3.8-4.2 | t | ~7-8 |
| C5/C7 | ~60-65 | ~4.0-4.5 | t | ~8-9 |
| C1 (Spiro) | ~70-75 | - | - | - |
| Protecting Group (e.g., Boc) | ~80 (quat), ~28 (CH₃) | ~1.4 (s) | s | - |
Note: The data in the table is estimated based on known chemical shifts for similar structural motifs.
Two-dimensional NMR techniques are crucial for confirming these assignments. A ¹H-¹H COSY spectrum would show correlations between adjacent protons within each ring, while HSQC would link each proton signal to its directly attached carbon. Long-range correlations observed in an HMBC spectrum would be key to confirming the connectivity across the spirocenter.
High-Resolution Mass Spectrometry (HRMS) in Molecular Structure Confirmation
HRMS is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound and its derivatives, HRMS is used to verify the molecular formula.
The hemioxalate salt of this compound has a molecular formula of C₁₂H₂₀N₂O₈S₂ and a molecular weight of 384.4258 g/mol . cymitquimica.com The free base, this compound, would have a molecular formula of C₅H₉NO₂S.
In a typical HRMS analysis using electrospray ionization (ESI), the compound would be observed as its protonated molecule [M+H]⁺. The high resolution of the measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
| Ion | Calculated m/z | Observed m/z | Difference (ppm) |
|---|---|---|---|
| [M+H]⁺ | 148.0427 | 148.0425 | -1.35 |
Note: The observed m/z and difference are hypothetical examples to illustrate the precision of HRMS.
Analysis of the fragmentation pattern in the mass spectrum can also provide structural information. For instance, the cleavage of the azetidine or thietane dioxide ring could lead to characteristic fragment ions, further confirming the proposed structure.
Analysis of Molecular Geometry and Exit Vector Orientations
The rigid spirocyclic framework of this compound and its analogs results in well-defined spatial orientations of substituents, often referred to as exit vectors. This predictable three-dimensional arrangement is a key feature for their application in areas like drug design, where precise positioning of functional groups is critical for interaction with biological targets.
The analysis of molecular geometry, often aided by computational modeling and data from X-ray crystallography, allows for the characterization of these exit vectors. For spiro[3.3]heptane systems, the substituents on the four-membered rings emanate at distinct angles from the core.
The development of novel strained spiroheterocycles often focuses on those containing at least one four-membered ring, as this provides highly predictable exit vectors from well-defined spatial locations. researchgate.net This high molecular rigidity can enhance drug-like properties.
The geometry of the this compound core dictates that substituents on the azetidine nitrogen and on the carbon atoms of both rings will have specific spatial relationships. These can be quantified by measuring distances and angles between key atoms and substituent attachment points.
| Parameter | Description | Typical Value |
|---|---|---|
| d(N-Cα) | Distance between the nitrogen and a substituent on a carbon atom. | ~3.5 - 4.5 Å |
| Angle(Cα-Spiro-Cβ) | Angle between substituents on different rings relative to the spiro carbon. | ~109.5° |
| Dihedral(N-C-C-Sub) | Torsion angle defining the orientation of a substituent. | Varies with ring puckering |
Note: The values in this table are illustrative and depend on the specific substitution pattern and conformation.
The defined exit vectors of these spirocyclic scaffolds make them attractive as bioisosteres for more flexible ring systems, offering a strategy to improve potency and selectivity by locking in a desired conformation.
Theoretical and Computational Probing of 6,6 Dioxo 6 Thia 1 Azaspiro 3.3 Heptane Molecular Architecture
Quantum Chemical Assessment of Ring Strain Energies in Spiro[3.3]heptane Systems
Ring strain in cyclic molecules arises from deviations from ideal bond angles, bond lengths, and torsional angles, leading to an increase in potential energy compared to an analogous acyclic, strain-free reference compound. In spirocyclic systems like spiro[3.3]heptane, the strain is a composite of the strain within each ring and any additional strain introduced at the spiro-junction.
The strain energy (SE) of a molecule is not a physical observable and cannot be measured directly. However, it can be quantified computationally using several methods. A common approach involves the use of isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and type of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations. The strain energy is then derived from the calculated enthalpy of reaction.
For instance, the strain energy of a cycloalkane can be estimated by comparing its heat of formation with a theoretical strain-free value derived from acyclic alkanes. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to determine the energies of the molecules involved in these reactions with high accuracy.
One method for the direct computation of hydrocarbon strain energies utilizes computational group equivalents. This approach provides parameters at various high levels of electronic structure theory, such as W1BD, G-4, CBS-APNO, CBS-QB3, and M062X/6-31+G(2df,p), to calculate strain energies for a wide range of hydrocarbons. For spiro[3.3]octane, a close analog of spiro[3.3]heptane, the strain energy has been calculated to be 51.0 kcal/mol, which is slightly less than twice the strain energy of cyclobutane (B1203170) (2 x 26.8 kcal/mol = 53.6 kcal/mol), indicating a slight stabilizing interaction at the spiro-center. mdpi.com
Table 1: Calculated Strain Energies of Selected Spiroalkanes
| Compound | Calculated Strain Energy (kcal/mol) | Reference |
|---|---|---|
| Spiro[2.2]pentane | 62.9 | mdpi.com |
| Spiro[3.3]heptane | ~51.0 (estimated from spiro[3.3]octane) | mdpi.com |
Note: The value for spiro[3.3]heptane is an estimation based on the value for spiro[3.3]octane.
The introduction of heteroatoms and the alteration of their oxidation states within the spiro[3.3]heptane framework are expected to significantly modulate the ring strain. In 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane, the presence of a nitrogen atom in one ring and a sulfur atom in the sulfone (SO2) group in the other ring introduces several competing effects.
The replacement of a methylene (CH2) group with a secondary amine (NH) or a sulfone (SO2) group alters the natural bond lengths and angles of the four-membered rings. The C-N bond is typically shorter than a C-C bond, while the C-S bond is longer. The C-S-C bond angle in the thietane (B1214591) dioxide ring will also differ significantly from the C-C-C angle in cyclobutane.
Furthermore, the oxidation of the sulfur atom from a thioether to a sulfone has a profound impact on the geometry and electronic structure. The sulfone group is strongly electron-withdrawing and imposes a tetrahedral geometry around the sulfur atom, which can either increase or decrease the ring strain depending on how well this geometry can be accommodated within the four-membered ring. Computational studies on other cyclic sulfides have shown that the oxidation state of sulfur can influence the ring's conformation and strain energy. For instance, in smaller ring systems, the oxidation of sulfur can lead to an increase in ring strain.
Electronic Structure, Bonding, and Spiroconjugation Phenomena
The electronic structure of this compound is a key determinant of its reactivity. The strained nature of the spirocyclic system and the presence of heteroatoms with different electronegativities and oxidation states create a unique electronic environment.
Molecular Orbital (MO) theory provides a framework for understanding the electronic properties of molecules. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and kinetic stability; a smaller gap generally indicates higher reactivity.
In this compound, the HOMO is expected to have significant contributions from the lone pair of electrons on the nitrogen atom of the azetidine (B1206935) ring. The LUMO is likely to be centered on the sulfone group, which is a strong electron acceptor. The precise energies of the HOMO and LUMO, and thus the HOMO-LUMO gap, would need to be determined by quantum chemical calculations.
Computational studies on related spiro compounds have shown that the HOMO-LUMO gap can be tuned by the introduction of different functional groups. For instance, in a novel spiro compound formed from the dimerization of (E)-5-methoxy-2-(3-(trifluoromethyl)benzylidene)-2,3-dihydro-1H-inden-1-one, DFT calculations revealed a HOMO-LUMO gap that was indicative of its high reactivity.
Table 2: Representative HOMO-LUMO Gaps of Related Heterocyclic Systems (Calculated)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|
| Thiophene Sulfonamide Derivative | -6.5 to -7.5 | -1.5 to -2.5 | 4.0 to 5.0 | mdpi.com |
Note: These values are for analogous systems and serve as an estimation of the range for this compound.
Spiroconjugation is a specific type of through-space interaction between the π-systems of two perpendicular rings connected by a spiro-atom. In the case of this compound, which is a saturated system, classical spiroconjugation involving π-orbitals is not present. However, interactions between the σ-orbitals of the strained rings, mediated by the spiro-carbon, can still occur and influence the molecule's electronic properties.
Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, hybridization, and donor-acceptor interactions within a molecule. For this compound, NBO analysis would likely reveal a significant polarization of charge, with a partial positive charge on the sulfur atom and the carbon atoms bonded to it, and a partial negative charge on the oxygen and nitrogen atoms. This charge distribution would make certain sites in the molecule susceptible to nucleophilic or electrophilic attack.
The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool for analyzing the electronic structure of molecules. QTAIM analysis of the electron density can identify bond critical points and characterize the nature of chemical bonds (e.g., covalent vs. ionic). In a strained system like this compound, QTAIM could reveal bent bond paths, which are indicative of ring strain.
Reaction Mechanism Elucidation via Computational Methods (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a widely used computational method for studying the mechanisms of chemical reactions. By calculating the energies of reactants, products, transition states, and intermediates, DFT can provide a detailed picture of the reaction pathway and help to understand the factors that control the reaction's outcome.
For this compound, DFT could be used to investigate a variety of potential reactions, such as:
Ring-opening reactions: The high ring strain of the spiro[3.3]heptane system makes it susceptible to ring-opening reactions, which can be initiated by heat, light, or chemical reagents. DFT calculations could elucidate the mechanisms of these reactions and predict the regioselectivity and stereoselectivity of the ring-opening. Computational studies on the ring-opening of other strained heterocyclic systems, such as tricyclic oxanorbornenes, have successfully used DFT to gain insight into the reaction pathways. enamine.net
Reactions involving the sulfone group: The sulfone group can participate in a variety of reactions, such as reductions or eliminations. DFT could be used to model these transformations and to understand how the strained spirocyclic framework influences the reactivity of the sulfone group.
Reactions at the nitrogen atom: The nitrogen atom in the azetidine ring is a nucleophilic and basic center. DFT calculations could be used to study its reactions with electrophiles and to predict its pKa value.
For example, a DFT study on the mechanism of a Pd-catalyzed spirocyclization reaction provided a detailed understanding of the reaction pathway, including the identification of key intermediates and transition states. nih.gov Similarly, DFT has been employed to investigate the mechanism of formation of spiro-Ge-heterocyclic ring compounds, revealing a multi-step process involving cycloaddition and isomerization. aip.org These examples highlight the power of DFT in elucidating the complex reaction mechanisms of spirocyclic compounds.
Conformational Dynamics and Energy Landscape Profiling
The unique spirocyclic structure of this compound, featuring two interconnected four-membered rings, imparts significant conformational rigidity to the molecule. However, residual flexibility, primarily associated with the puckering of the azetidine and thietane dioxide rings, gives rise to a complex energy landscape with distinct conformational minima and transition states. The study of these dynamics is crucial for understanding the molecule's three-dimensional shape, which in turn influences its interactions with biological targets and its physicochemical properties.
Computational chemistry provides a powerful lens through which to explore the conformational preferences and the energy barriers separating different conformers. Methods such as molecular mechanics, and more rigorous quantum chemical calculations like Density Functional Theory (DFT) and ab initio methods, are employed to map the potential energy surface (PES) of the molecule. These theoretical investigations allow for the characterization of stable conformers, the transition states that connect them, and the elucidation of the lowest energy pathways for conformational interconversion.
A comprehensive theoretical study would yield precise geometric parameters (bond lengths, bond angles, and dihedral angles) for each stable conformer. Furthermore, vibrational frequency calculations are typically performed to confirm that the identified stationary points correspond to true minima (no imaginary frequencies) or transition states (one imaginary frequency).
| Conformer | Description | Relative Energy (kcal/mol) | Energy Barrier for Interconversion (kcal/mol) | Key Dihedral Angles (°) |
|---|---|---|---|---|
| Conformer A (Global Minimum) | Slightly puckered azetidine and thietane dioxide rings in a staggered-like arrangement. | 0.00 | - | C2-N1-C5-C4: 10.5 S6-C7-C5-C4: -12.2 |
| Conformer B | Alternative puckering of the azetidine ring relative to the thietane dioxide ring. | 2.5 | - | C2-N1-C5-C4: -10.8 S6-C7-C5-C4: -12.0 |
| Transition State (TS1) | Planar or near-planar conformation of one of the rings, connecting Conformer A and Conformer B. | 5.8 | 5.8 (from A) 3.3 (from B) | C2-N1-C5-C4: 0.2 S6-C7-C5-C4: -12.1 |
This hypothetical data illustrates that even for a seemingly rigid molecule, different conformational states are accessible, separated by finite energy barriers. The precise values would be dependent on the level of theory and basis set used in the quantum chemical calculations. Such detailed knowledge of the conformational behavior is invaluable for rational drug design, as it allows for a more accurate prediction of how the molecule will present itself to a biological receptor.
Chemical Reactivity and Transformative Chemistry of 6,6 Dioxo 6 Thia 1 Azaspiro 3.3 Heptane Scaffolds
Exploitation of Ring Strain in Directed Transformations
The considerable ring strain inherent in the bicyclic framework of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane is a driving force for a variety of chemical transformations. nih.gov This strain, arising from the deviation of bond angles from the ideal tetrahedral geometry in the spirocyclic system, can be harnessed to direct the course of chemical reactions, often leading to unique molecular architectures that are otherwise difficult to access. nih.gov
The reactivity of strained spirocycles can be modulated by the nature of the substituents on the rings. For instance, in related spiro[3.3]heptan-1-one systems, the presence of electron-withdrawing groups can influence the outcome of reactions, favoring nucleophilic additions over rearrangements. nih.gov Similarly, the sulfone group in this compound is expected to influence the reactivity of the thietane (B1214591) ring.
Strain-relocating rearrangements are a notable class of transformations in spirocyclic systems. nih.gov For example, the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes leads to the formation of spiro[3.3]heptan-1-ones through a semipinacol rearrangement. nih.govresearchgate.net This process involves an expansion of the highly strained bicyclo[1.1.0]butane ring, driven by the release of ring strain. nih.gov While this example does not directly involve the this compound scaffold, it illustrates the principle of harnessing ring strain for skeletal reorganization.
The following table summarizes representative transformations where ring strain plays a key directive role in related spirocyclic systems.
| Starting Material | Reagents and Conditions | Product | Transformation Type |
| 1-Sulfonylcyclopropanol and lithiated 1-sulfonylbicyclo[1.1.0]butane | Acid (e.g., MsOH) | Substituted spiro[3.3]heptan-1-one | Strain-relocating semipinacol rearrangement |
| Oxaspiro[2.2]pentanes | Lewis Acid | Cyclobutanone (B123998) | Pinacol-like rearrangement |
| Oxaspiro[2.2]pentanes | Base | Vinyl cyclopropane | Base-induced elimination |
Rearrangement Pathways in Spirocyclic Systems
The rigid framework of spiro[3.3]heptanes can undergo various rearrangement reactions, often triggered by thermal or photochemical stimuli, or by treatment with acidic or basic reagents. These rearrangements can lead to the formation of new ring systems or altered substitution patterns.
One potential rearrangement pathway for spirocyclic systems involves carbocationic intermediates. For instance, Lewis acid-promoted rearrangement of 1-oxaspiro[2.3]hexanes can lead to cyclopentanone (B42830) products through a stabilized carbocation. nih.gov In the context of this compound, protonation of the azetidine (B1206935) nitrogen or the sulfone oxygens could initiate cationic rearrangements, although the high stability of the sulfone group might make the latter less likely.
Carbene-mediated rearrangements have also been explored in spiro[3.3]heptane systems. The synthesis of spiro[3.3]heptane carbene from the corresponding tosylhydrazone and its subsequent rearrangement have been studied. researchgate.net Such carbenes can undergo various intramolecular reactions, including C-H insertions or ring expansions, to yield novel carbocyclic frameworks.
The table below outlines potential rearrangement pathways applicable to spirocyclic systems.
| Trigger | Intermediate | Potential Product(s) from this compound | Rearrangement Type |
| Lewis/Brønsted Acid | Carbocation | Ring-expanded or rearranged heterocyclic systems | Cationic Rearrangement |
| Heat/Light | Biradical/Carbene | Isomeric spirocycles, bicyclic systems | Photochemical/Thermal Rearrangement |
| Base | Carbanion | Rearranged products via deprotonation-reprotonation sequences | Anionic Rearrangement |
Ring-Opening and Ring-Closing Reactions of the Azetidine and Thietane/Sulfone Moieties
The four-membered rings of this compound are susceptible to ring-opening reactions under various conditions, providing a versatile entry to functionalized open-chain compounds or larger ring systems. rsc.org Conversely, ring-closing reactions are fundamental to the synthesis of the spirocyclic scaffold itself. nih.gov
Ring-Opening Reactions:
The azetidine ring can be opened by nucleophiles, often activated by N-acylation or N-alkylation. The thietane sulfone ring can also undergo nucleophilic attack, typically at the carbon atoms adjacent to the sulfone group, which acts as an electron-withdrawing group and activates the ring. Electrophilic activation of the sulfur atom in thietanes can also facilitate ring-opening. rsc.org
The choice of reagents and reaction conditions can selectively open one of the two rings. For example, reductive ring-opening of the azetidine ring can be achieved using reagents like lithium aluminum hydride, particularly if the nitrogen is part of an amide or carbamate. univ.kiev.ua
Ring-Closing Reactions:
The synthesis of the this compound scaffold and its derivatives often involves intramolecular cyclization reactions. A common strategy for constructing spiro[3.3]heptane systems is the double nucleophilic displacement of 1,3-dielectrophiles with a dinucleophile. nih.gov For the synthesis of 2-thiaspiro[3.3]heptane derivatives, a 1,1-bis(hydroxymethyl)cyclobutane derivative can be converted to a dimethanesulfonate, which then reacts with sodium sulfide (B99878) to form the thietane ring. nih.gov A similar strategy can be envisioned for the synthesis of the target compound, where one of the cyclization steps would involve the formation of the azetidine ring.
For instance, the synthesis of 2,6-diazaspiro[3.3]heptanes has been achieved via intramolecular cyclization of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine with a base like potassium tert-butoxide. thieme-connect.de
The following table summarizes key ring-opening and ring-closing reactions relevant to the this compound scaffold.
| Reaction Type | Ring Moiety | Reagents and Conditions | Product Type |
| Ring-Opening | Azetidine | Nucleophiles (e.g., amines, thiols), often with N-activation | Functionalized open-chain amines |
| Ring-Opening | Thietane Sulfone | Nucleophiles (e.g., organometallics, hydrides) | Functionalized open-chain sulfones |
| Ring-Closing | Azetidine and Thietane | Intramolecular double displacement (e.g., dihalide + dinucleophile) | Spiro[3.3]heptane scaffold |
| Ring-Closing | Azetidine | Intramolecular cyclization of an amino-halide | Azetidine ring formation |
Functional Group Transformations and Derivatizations on the Spiro[3.3]heptane Framework
Once the this compound scaffold is assembled, it can be further functionalized to generate a diverse range of derivatives. acs.org The presence of the secondary amine in the azetidine ring provides a convenient handle for various transformations.
The nitrogen atom of the azetidine ring can be readily N-acylated, N-alkylated, N-arylated, or N-sulfonylated using standard synthetic protocols. These transformations are crucial for modulating the biological activity and physicochemical properties of the molecule. For example, the synthesis of 1-benzyl-6,6-dioxo-6-thia-1-azaspiro[3.3]heptane has been reported, showcasing the feasibility of N-functionalization. researchgate.net
Functionalization can also be introduced at other positions on the spirocyclic framework, although this often requires the synthesis to start from appropriately substituted precursors. For example, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate provides a ketone functionality that can be further elaborated. researchgate.net While this is a different isomer, it highlights the potential for introducing functional groups onto the spiro[3.3]heptane core.
The table below provides examples of functional group transformations on the azaspiro[3.3]heptane framework.
| Reaction Type | Reagent(s) | Functional Group Introduced/Modified |
| N-Alkylation | Alkyl halide, base | N-Alkyl group |
| N-Acylation | Acyl chloride, base | N-Acyl group |
| N-Arylation | Aryl halide, palladium catalyst, base | N-Aryl group |
| N-Sulfonylation | Sulfonyl chloride, base | N-Sulfonyl group |
| Reductive Amination | Aldehyde/ketone, reducing agent | N-Substituted alkyl group |
Research Applications of 6,6 Dioxo 6 Thia 1 Azaspiro 3.3 Heptane As a Chemical Building Block and Bioisostere
Strategic Use in Diversified Compound Libraries
The generation of diversified compound libraries is a cornerstone of high-throughput screening and lead discovery. The utility of a chemical building block in this context is determined by its synthetic accessibility, potential for derivatization, and its ability to introduce novel structural and physicochemical properties into a library.
6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane is considered a high-value, sp³-rich building block for medicinal chemistry applications. nih.govacs.org Its rigid, three-dimensional structure is a key feature, allowing chemists to create libraries of compounds that systematically explore defined vectors in three-dimensional space. The presence of a secondary amine in the azetidine (B1206935) ring offers a straightforward point for chemical modification, enabling the attachment of a wide array of side chains and functional groups. The synthesis of derivatives, such as 1-Benzyl-6,6-dioxo-6-thia-1-azaspiro[3.3]heptane , has been documented in research collaborations with pharmaceutical companies, underscoring the scaffold's relevance and applicability in drug discovery programs. ethz.ch The transformation of functionalized thietane (B1214591) 1,1-dioxides into novel spirocycles demonstrates their utility as building blocks for further derivatization in the creation of these libraries. lancs.ac.uk
The incorporation of this scaffold into compound libraries serves two primary goals:
Structural Diversity : It introduces a unique and rigid spirocyclic core that is distinct from more common heterocyclic systems.
Bioisosteric Replacement Strategies in Scaffold Design
Bioisosterism—the strategy of replacing one functional group with another that retains similar biological activity—is a powerful tactic in lead optimization. This compound is a compelling bioisostere for several commonly used motifs in medicinal chemistry due to its unique combination of shape, polarity, and hydrogen bonding capability.
A significant challenge in modern drug design is "escaping flatland"—reducing the reliance on planar, aromatic rings that can sometimes be associated with poor solubility and metabolic liabilities. Saturated, sp³-rich scaffolds are often used to replace these planar systems. The rigid, non-planar structure of This compound makes it an excellent candidate for this purpose.
Furthermore, the sulfone group within the thietane dioxide ring is a recognized bioisostere of a ketone functionality. researchgate.net This allows the scaffold to mimic not just the shape but also the electronic properties of other cyclic systems, providing a versatile tool for chemists to modulate the properties of a lead compound.
The most direct application of This compound as a bioisostere is as a replacement for ubiquitous six-membered heterocycles like piperidine (B6355638) and morpholine (B109124). While the parent azaspiro[3.3]heptane scaffold is already established as a mimic for these rings, the inclusion of the sulfone group provides distinct advantages and allows for finer tuning of molecular properties.
As a Morpholine Surrogate : The thietane 1,1-dioxide portion of the scaffold is particularly well-suited to mimic morpholine. The sulfone group is a strong hydrogen bond acceptor, much like the ether oxygen in morpholine. researchgate.net However, the sulfone is significantly more polar, which can be leveraged to increase the solubility and reduce the lipophilicity of a molecule—often a key goal in drug optimization. researchgate.net
As a Piperidine Surrogate : When replacing piperidine, the scaffold maintains a similar nitrogen attachment point for side chains but introduces a much more rigid and polar core. This can lock the molecule into a more defined conformation, potentially increasing binding affinity and selectivity for its biological target. The sulfone can also reduce the basicity of the nearby azetidine nitrogen, which can be beneficial in mitigating certain toxicity liabilities. researchgate.net
| Property | Piperidine | Morpholine | This compound (Predicted) |
| Shape | Chair/Boat Conformations | Chair Conformation | Rigid, Puckered Spirocycle |
| Polarity | Low | Moderate | High researchgate.net |
| H-Bond Acceptor | No | Yes (Oxygen) | Yes (Sulfone Oxygens) researchgate.net |
| Lipophilicity (logP) | ~1.1 | ~ -1.0 | Lower than piperidine, potentially lower than morpholine researchgate.net |
| Flexibility | Flexible | Moderately Flexible | Rigid researchgate.netnih.gov |
Influence on Molecular Rigidity and Three-Dimensionality in Chemical Space Exploration
The conformational flexibility of a drug molecule can be a double-edged sword. While some flexibility is needed to adopt the optimal binding pose, excessive flexibility can lead to a loss of entropy upon binding, reducing potency and selectivity. The rigid structure of This compound is one of its most valuable assets.
The spiro junction itself creates a rigid framework that fixes the spatial arrangement of exocyclic substituents, limiting conformational mobility. nih.gov Four-membered rings, such as the azetidine and thietane components, possess unique three-dimensional structures due to their inherent ring pucker. lancs.ac.uk The sulfone group further enhances this rigidity, acting as a conformational constraint. researchgate.net This combination results in a scaffold with a well-defined and predictable three-dimensional shape.
By incorporating this scaffold, medicinal chemists can:
Reduce the Entropic Penalty of Binding : A rigid molecule has less conformational freedom to lose when it binds to a target, which can lead to higher binding affinity.
Improve Selectivity : A well-defined 3D shape can lead to more specific interactions with the intended biological target and avoid off-target effects.
Explore Novel Chemical Space : The scaffold provides access to unique regions of 3D chemical space that are inaccessible with flatter, more traditional ring systems.
Contribution to Scaffold Hopping Methodologies
Scaffold hopping is a lead optimization strategy that involves replacing the core molecular scaffold of a known active compound with a structurally novel one, while preserving the key pharmacophoric interactions. This is often done to discover new chemical series with improved properties or to secure a novel intellectual property position.
Methodological Approaches to Structure-Activity Relationship (SAR) Studies using the Scaffold
A clear and interpretable Structure-Activity Relationship (SAR) is crucial for the rational design of potent and selective drugs. The This compound scaffold provides an excellent platform for conducting systematic SAR studies.
The primary point of diversification is the nitrogen atom of the azetidine ring. As demonstrated by the synthesis of N-benzylated derivatives, this position is synthetically accessible for the attachment of various substituents. ethz.ch A typical SAR campaign would involve the synthesis of a series of analogues where the group attached to the nitrogen is systematically varied (e.g., by size, electronics, and functionality).
Emerging Trends and Future Perspectives in 6,6 Dioxo 6 Thia 1 Azaspiro 3.3 Heptane Research
Discovery of Novel Derivatization Pathways and Uncharted Chemical Space
The exploration of new derivatization methods for the azaspiro[3.3]heptane core is a primary focus of current research, aiming to unlock uncharted areas of chemical space. nih.gov The development of versatile building blocks from this family allows for the creation of diverse molecular libraries with potential applications in drug discovery. nih.gov The inherent strain and unique geometry of the spiro[3.3]heptane motif offer predictable vectorization, which can lead to more selective interactions with biological targets. researchgate.net
Researchers are actively developing expedient synthetic routes to produce azaspiro[3.3]heptanes with multiple "exit vectors"—points for further chemical modification. nih.gov These efforts are crucial for expanding beyond known structures and exploring new bioisosteric replacements for common motifs like piperidine (B6355638). researchgate.net For instance, novel synthetic strategies have led to the creation of functionalized 2,6-diazaspiro[3.3]heptanes, which serve as templates for building diverse chemical libraries. thieme-connect.de The synthesis of such compounds is significant for developing new drugs with potentially improved pharmacological profiles. walshmedicalmedia.com
Recent advances include the development of synthetic routes to previously unknown bifunctional derivatives like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which provides a convenient entry point to novel compounds through selective derivatization on both the azetidine (B1206935) and cyclobutane (B1203170) rings. researchgate.net The overarching goal is to systematically explore the vast "small molecule universe," which is estimated to contain over 10^60 structures, by creating representative libraries of novel compounds. nih.govresearchgate.net
Table 1: Examples of Novel Azaspiro[3.3]heptane Derivatives and Precursors
| Compound/Derivative Class | Synthetic Strategy | Significance | Reference |
|---|---|---|---|
| Functionalized 2,6-Diazaspiro[3.3]heptanes | Reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde followed by cyclization. | Provides a direct, high-yielding route applicable to library synthesis and large-scale production. | thieme-connect.de |
| Bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | Described as having two efficient and scalable synthetic routes. | Serves as a versatile intermediate for selective derivatization on both rings. | researchgate.net |
| 1-Azaspiro[3.3]heptanes | Thermal [2+2] cycloaddition between endocyclic alkenes and Graf's isocyanate, followed by reduction. | Validated as a bioisostere of piperidine, leading to new patent-free drug analogues. | researchgate.net |
| 1-Oxa-2,6-diazaspiro[3.3]heptane (ODASE) | Developed from a highly strained azabicyclo[1.1.0]butyl intermediate. | Proposed as a novel bioisostere for piperazine, enhancing properties like molecular rigidity. | researchgate.netresearchgate.net |
Integration with Advanced Synthetic Technologies (e.g., Flow Chemistry, Electroorganic Synthesis)
To overcome the limitations of traditional batch synthesis, researchers are increasingly integrating advanced technologies like flow chemistry and electroorganic synthesis for the production of spirocyclic compounds. These methods offer significant advantages in terms of safety, efficiency, scalability, and control over reaction conditions. acs.org
Flow Chemistry: Continuous flow synthesis is particularly well-suited for handling reactive or unstable intermediates, which are common in the synthesis of strained ring systems like azetidines. acs.orgacs.org Flow technology allows for precise control over temperature and reaction time, enabling transformations that are difficult to manage in batch processes. acs.org For example, a continuous flow protocol has been developed for the synthesis of 2-substituted azetines and 3-substituted azetidines from a common precursor, N-Boc-3-iodoazetidine. acs.orgnih.gov This approach facilitates the safe handling of lithiated intermediates at higher temperatures than are feasible in batch. acs.org Flow processes have also been designed for the multistep synthesis of complex molecules, integrating reactions like the Staudinger aza-Wittig reaction to produce imines and amines in an automated fashion. rsc.orgdurham.ac.uk A flow-assisted, two-step protocol has been successfully used to prepare 1-oxa-2,6-diazaspiro[3.3]heptane, demonstrating the power of this technology for creating novel spiro heterocycles. researchgate.net
Electroorganic Synthesis: Electroorganic synthesis is emerging as a green and powerful alternative to conventional redox reactions. uq.edu.auresearchgate.net By replacing chemical oxidants and reductants with electric current, this method often reduces waste and avoids the use of toxic reagents. uq.edu.authieme-connect.com It has been successfully applied to the construction of various spirocyclic skeletons. thieme-connect.com Electrochemical methods can generate reactive intermediates under mild conditions, enabling novel cyclization strategies. researchgate.net Although direct electrochemical synthesis of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane is not yet widely reported, the general success in synthesizing other spirocycles suggests a promising future direction. uq.edu.auresearchgate.netthieme-connect.com The ability to generate and consume reactive species in a controlled manner makes electrochemistry, especially when combined with flow cells, a highly attractive technology for producing complex heterocyclic systems safely and efficiently. acs.org
Table 2: Application of Advanced Synthetic Technologies to Azetidines and Spirocycles
| Technology | Application Example | Key Advantages | Reference |
|---|---|---|---|
| Flow Chemistry | Synthesis of 2- and 3-substituted azetidines from N-Boc-3-iodoazetidine. | Enables safe handling of unstable lithiated intermediates at higher temperatures; improves control and scalability. | acs.orgacs.orgnih.gov |
| Flow Chemistry | Multistep synthesis of imines and amines via a Staudinger aza-Wittig reaction. | Allows for automated, telescoped reaction sequences with in-line purification. | durham.ac.uk |
| Electroorganic Synthesis | Construction of various spirocyclic skeletons. | Environmentally friendly (replaces toxic reagents with electricity); enables novel transformations under mild conditions. | uq.edu.auresearchgate.netthieme-connect.com |
| Flow Electrochemistry | Synthesis of diaryliodonium salts and isoindolinones. | Overcomes limitations of batch electrochemistry (electrode surface area, electrolyte need); allows for safe, continuous production. | acs.org |
Continued Development of Predictive Computational Models for Design and Reactivity
Computational chemistry is an indispensable tool for accelerating the discovery and development of novel molecules based on the this compound scaffold. Predictive models allow researchers to understand the fundamental properties of these compounds and to design new derivatives with desired characteristics before undertaking complex and resource-intensive synthesis.
Computational studies are used to evaluate the potential of new spirocyclic systems as bioisosteres for established chemical motifs. For example, theoretical calculations were employed to demonstrate that 1-oxa-2,6-diazaspiro[3.3]heptane could serve as a viable bioisostere for piperazine, guiding its subsequent synthesis and investigation. researchgate.netresearchgate.net These models can predict key physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, which are critical for drug design.
Furthermore, computational models are crucial for exploring and defining "chemical space". researchgate.net Chemical space is a multidimensional concept where molecules are organized based on their properties and descriptors. researchgate.net By mapping the known chemical universe, these models can identify gaps and opportunities for novel structures. Algorithms can be used to generate virtual libraries of compounds within unexplored regions of this space, which can then be prioritized for synthesis. nih.gov This synergy between computational design and synthetic execution streamlines the path to discovering molecules with unique functions.
Exploration of Functional Materials Applications
While much of the focus on azaspiro[3.3]heptane derivatives has been in medicinal chemistry, their unique structural and electronic properties also make them intriguing candidates for applications in functional materials. The rigidity and defined three-dimensional orientation of the spirocyclic core are desirable attributes for creating ordered materials.
Spiro-configured compounds, in general, have gained significant attention in the field of organic electronics. walshmedicalmedia.com Their non-planar structure can be exploited to prevent the close packing of molecules, which is often beneficial in the design of amorphous materials for applications like Organic Light-Emitting Diodes (OLEDs). The introduction of heteroatoms, such as the sulfone group and nitrogen atom in this compound, can modulate the electronic properties of the molecule, influencing charge transport and photophysical behavior.
The synthesis of spiro heterocyclic compounds is a rich area for innovation in materials science. walshmedicalmedia.com Although direct applications of this compound in this domain are still emerging, the broader class of spiro heterocycles is being explored for its potential in creating novel materials with distinct functions. walshmedicalmedia.com Future research will likely focus on synthesizing polymers or small molecules incorporating this scaffold to investigate their utility in areas such as organic semiconductors, sensing materials, and advanced polymers.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane, and how are key intermediates purified?
- Methodology : Synthesis often involves spirocyclic ring formation via reductive amination or sulfonyl group introduction. For example, intermediates like tert-butylsulfinyl derivatives (e.g., ) are reduced using LiAlH4, followed by tosyl chloride-mediated cyclization. Purification typically employs column chromatography (silica gel) or recrystallization with solvents like THF/hexane to achieve >95% purity . High-performance liquid chromatography (HPLC) is recommended for isolating enantiopure forms when asymmetric synthesis is involved .
Q. How is the structural identity of this compound confirmed using spectroscopic methods?
- Methodology :
- NMR : H and C NMR analyze spirocyclic proton environments and sulfur/oxygen effects on chemical shifts (e.g., δ 3.2–4.5 ppm for bridgehead protons) .
- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., C₅H₇NO₂S for related thiadioxo compounds) .
- X-ray crystallography : Resolves spatial arrangement, as seen in analogs like 6-fluoro-1-azaspiro[3.3]heptane hydrochloride .
Q. What initial biological screening approaches are recommended for evaluating the bioactivity of this compound?
- Methodology :
- Kinase inhibition assays : Test against kinases (e.g., EGFR, CDK2) using fluorescence polarization .
- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays in bacterial/fungal models, comparing activity to structurally similar spirocycles (e.g., 2-thia-6-azaspiro[3.3]heptane derivatives) .
- Solubility profiling : Use shake-flask or HPLC methods to assess bioavailability .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound in multistep syntheses?
- Methodology :
- Catalyst screening : Evaluate Pd-catalyzed coupling or chiral auxiliaries (e.g., tert-butylsulfinyl groups) to enhance enantioselectivity .
- Solvent optimization : Replace THF with DMF or acetonitrile to stabilize reactive intermediates .
- In situ monitoring : Use FTIR or Raman spectroscopy to track sulfonyl group formation and minimize side reactions .
Q. What strategies resolve contradictions in reported biological activity data across different studies?
- Methodology :
- Meta-analysis : Compare datasets from analogs (e.g., 6-amino-2-thiaspiro[3.3]heptane vs. 6-methyl derivatives) to identify substituent-dependent trends .
- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
- Structural analogs : Test 6,6-dioxo derivatives against non-dioxo counterparts to isolate the thiadioxo group’s contribution .
Q. How does the sulfur atom in the thiadioxo group influence the compound’s electronic structure and reactivity?
- Methodology :
- DFT calculations : Analyze electron density maps to quantify sulfur’s electron-withdrawing effects on the spirocyclic core .
- Reactivity assays : Compare nucleophilic substitution rates with oxygen-containing analogs (e.g., 6-oxa-1-azaspiro[3.3]heptane) to assess sulfur’s impact .
- XPS : Measure sulfur oxidation states to confirm dioxo configuration .
Q. What computational methods validate experimental interaction data between this compound and biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to model binding poses with proteins (e.g., SARS-CoV-2 Mpro), cross-referenced with SPR binding kinetics .
- MD simulations : Perform 100-ns simulations to assess stability of hydrogen bonds between the thiadioxo group and active-site residues .
- QSAR models : Corrogate substituent effects (e.g., fluorophenyl vs. naphthyl groups) with IC₅₀ values from kinase assays .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
